N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane
Overview
Description
Synthesis Analysis
The synthesis of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane involves the reaction of 3-aminopropyltriethoxysilane and its derivatives through the formation of intermediate products. These intermediates, under synthesis conditions, undergo processes such as intramolecular desilylation, leading to cyclic products, or intermolecular desilylation, resulting in linear products (Kirilin et al., 2009).
Molecular Structure Analysis
The molecular structure of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane is characterized by its dense packing density when formed into a self-assembled monolayer. This packing is estimated to involve about 3 molecules per nm², as determined through methods such as chemical labeling and spectroscopy techniques (Sugimura et al., 2011).
Chemical Reactions and Properties
The compound's reactivity is highlighted in the synthesis of heterocyclic substituted silatranes, showcasing its ability to undergo simple condensation reactions with N-heterocycles, yielding a variety of silatrane derivatives. These reactions are facilitated by the compound's aminopropyl and aminoethyl groups, which act as reactive sites for forming bonds with heterocycles (Verma et al., 2001).
Physical Properties Analysis
The physical properties of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane, including its ability to form thin films on silica substrates, are crucial for its adhesion-promoting applications. Studies have explored the optimal conditions for achieving consistent aminated surfaces, addressing factors such as reaction temperature and solution concentration (Howarter & Youngblood, 2006).
Chemical Properties Analysis
The chemical properties of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane are exemplified in its application towards the synthesis of silica columns for chromatographic analysis. The compound's ability to enhance the retention and selectivity behaviour of aromatic amines in high-performance liquid chromatography highlights its effectiveness as a stationary phase modifier (Okamoto & Kishimoto, 1981).
Scientific Research Applications
1. Chiral Peptide Nucleic Acids
- Summary of Application: N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane is used in the synthesis of chiral peptide nucleic acids (PNAs). PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. They have higher affinity and superior sequence selectivity compared to DNA, and are resistant to nucleases and proteases .
- Methods of Application: The synthesis of chiral PNAs involves the modification of the PNA backbone, specifically the N-(2-aminoethyl)glycine backbone .
- Results or Outcomes: The modification of the PNA backbone improves the antisense and antigene properties of PNAs. Chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone have been explored for their improved properties .
2. Formaldehyde Adsorption
- Summary of Application: N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane is used in the preparation of microcrystalline cellulose/N-(2-aminoethyl)-3-aminopropylmethyldimethoxysilane composite aerogel, which has been found to have good adsorption properties for formaldehyde .
- Methods of Application: The adsorption of formaldehyde by the composite aerogel relies on the reaction of the protonated –NH3+ group in N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane with formaldehyde to form a Schiff base .
- Results or Outcomes: The modification of the aerogel reduced the pore volume and specific surface area, and the average pore size increased to 14.56 nm, which enhanced the adsorption capacity of formaldehyde. The adsorption amount reached 9.52 mg/g .
Safety And Hazards
Future Directions
The use of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane in the preparation of efficient adsorption materials for air purification shows promise. The adsorption of formaldehyde by the MCC/APMDS composite aerogel provides valuable information for the preparation of adsorbent materials with high formaldehyde adsorption capacity .
properties
IUPAC Name |
N'-[3-[dimethoxy(methyl)silyl]propyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N2O2Si/c1-11-13(3,12-2)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWFLKHKWJMCEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCNCCN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
165895-35-2 | |
Record name | 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165895-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1044649 | |
Record name | N-{3-[Dimethoxy(methyl)silyl]propyl}ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane | |
CAS RN |
3069-29-2 | |
Record name | N-(β-Aminoethyl)-γ-aminopropylmethyldimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3069-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-{3-[Dimethoxy(methyl)silyl]propyl}ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(dimethoxymethylsilyl)propyl]ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-AMINOETHYL)-3-AMINOPROPYLMETHYLDIMETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M0Z441606 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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